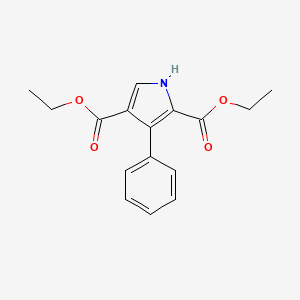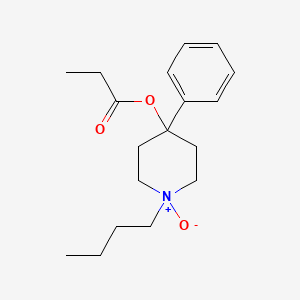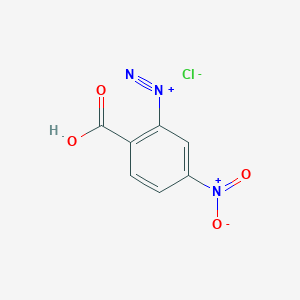![molecular formula C7H6F4N2S B14489608 [2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine CAS No. 63792-16-5](/img/structure/B14489608.png)
[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine is a chemical compound with the molecular formula C7H5F4N2S It is characterized by the presence of four fluorine atoms, a methylsulfanyl group, and a hydrazine moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine typically involves the reaction of 2,3,5,6-tetrafluoro-4-(methylsulfanyl)nitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to the corresponding hydrazine derivative, yielding the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can further modify the hydrazine moiety.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Modified hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine atoms and methylsulfanyl group contribute to the compound’s overall reactivity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine: Similar structure but with a trifluoromethyl group instead of a methylsulfanyl group.
2,3,5,6-Tetrafluoro-4-methylpyridine: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine is unique due to the presence of both fluorine atoms and a methylsulfanyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63792-16-5 |
|---|---|
Formule moléculaire |
C7H6F4N2S |
Poids moléculaire |
226.20 g/mol |
Nom IUPAC |
(2,3,5,6-tetrafluoro-4-methylsulfanylphenyl)hydrazine |
InChI |
InChI=1S/C7H6F4N2S/c1-14-7-4(10)2(8)6(13-12)3(9)5(7)11/h13H,12H2,1H3 |
Clé InChI |
BJOBMTJIJODFTC-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=C(C(=C1F)F)NN)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
methyl}thymidine](/img/structure/B14489555.png)
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)




![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)




